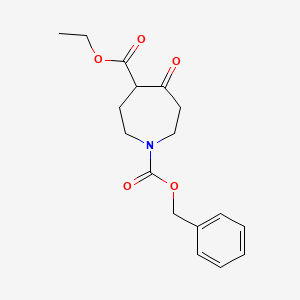

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Descripción

Table 1: Comparison with Key Positional Isomers

The benzyl group enhances aromatic π-π interactions in nonpolar solvents compared to tert-butyl or methyl groups. Conversely, the ethyl ester at position 4 improves hydrolytic stability relative to methyl esters, as seen in slower saponification kinetics. These differences underscore the role of substituent positioning in tuning reactivity and application-specific performance.

Propiedades

IUPAC Name |

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPFJXQFTCDJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562093 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31696-09-0 | |

| Record name | 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Lewis Acid-Catalyzed Ring Expansion

One efficient method involves the Lewis acid-catalyzed ring expansion of 1-Boc-4-piperidone with ethyl diazoacetate in the presence of boron trifluoride etherate (BF3·OEt2). This reaction forms an oxoazepane ester intermediate in good yield (~71%). The ring expansion extends the six-membered piperidone ring to a seven-membered azepane ring with a keto group at the 5-position.

Alkylation with Benzyl Bromide

The benzyl group is introduced via nucleophilic substitution using benzyl bromide under inert atmosphere conditions. The reaction is typically conducted at low temperatures (2°C to 8°C) to control reactivity and minimize side reactions. The azepane nitrogen or oxygen atoms can be alkylated depending on the reaction conditions and protecting groups used.

Esterification and Protection Strategies

The ethyl ester at the 4-position is introduced either by direct esterification or by using ethyl diazoacetate in the ring expansion step. Protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amine functionalities during intermediate steps, which are later removed by acid treatment (e.g., trifluoroacetic acid).

Purification

The crude product is purified by flash column chromatography on silica gel. Elution is performed using a gradient mixture of ethyl acetate and hexanes, affording the target compound as a colorless oil or solid depending on the scale and conditions.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Ring expansion | 1-Boc-4-piperidone, ethyl diazoacetate, BF3·OEt2 | Room temp to reflux | ~71 | Forms oxoazepane ester intermediate |

| Alkylation | Benzyl bromide, inert atmosphere (N2 or Ar) | 2°C to 8°C | Not specified | Controls substitution on nitrogen or oxygen |

| Boc deprotection | Trifluoroacetic acid (TFA) | Room temp | Quantitative | Removes Boc protecting group |

| Reductive amination (optional) | Sodium triacetoxyborohydride, aldehydes | Room temp | 32-35 | For analog synthesis, not always required |

| Purification | Flash chromatography (silica gel) | Ambient | - | Elution with ethyl acetate/hexanes |

Alternative Synthetic Routes

Horner–Wadsworth–Emmons Reaction

An alternative approach uses a Horner–Wadsworth–Emmons reaction between trimethyl phosphonoacetate and 1-Boc-4-piperidinone under sodium hydride base to form an alkene intermediate. This intermediate undergoes further cycloaddition and functional group transformations to yield the azepane scaffold.

Research Findings and Applications Related to Preparation

- The ring expansion method using ethyl diazoacetate and BF3·OEt2 is noted for its efficiency and relatively high yield, making it a preferred route in research settings.

- The use of protecting groups such as Boc is critical to prevent side reactions during multi-step synthesis and to allow selective functionalization.

- Purification by flash chromatography is standard, with solvent systems optimized to separate the product from side products and unreacted starting materials.

- The compound serves as a versatile scaffold for further chemical modifications, including oxidation, reduction, and substitution reactions, which are facilitated by the functional groups introduced during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Lewis Acid-Catalyzed Ring Expansion | 1-Boc-4-piperidone, ethyl diazoacetate, BF3·OEt2 | High yield, efficient ring expansion | Requires careful handling of diazo compounds |

| Alkylation with Benzyl Bromide | Benzyl bromide, inert atmosphere, low temp | Selective alkylation | Temperature control necessary |

| Horner–Wadsworth–Emmons Reaction | Trimethyl phosphonoacetate, NaH, 1-Boc-4-piperidinone | Good yield of alkene intermediate | Multi-step, requires further cycloaddition |

| Boc Deprotection | Trifluoroacetic acid | Quantitative deprotection | Acid-sensitive groups must be absent |

| Flash Chromatography | Silica gel, ethyl acetate/hexanes | Effective purification | Solvent optimization required |

Análisis De Reacciones Químicas

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including:

- Azepanes

- Pyrrolidines

- Piperidines

These compounds are significant in medicinal chemistry due to their diverse biological activities .

Medicinal Chemistry

Recent studies have highlighted the potential therapeutic effects of this compound in treating various diseases:

- Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Case Study 1: Autophagy Modulation

A study explored the role of derivatives of this compound in modulating autophagy in neuronal cells. The findings indicated that certain derivatives activated autophagic processes without causing cytotoxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Synthesis of Heterocyclic Scaffolds

Another research effort demonstrated the efficiency of using this compound as a precursor for synthesizing diverse heterocyclic scaffolds. The study reported high yields in synthesizing pyrimidoazepine intermediates, which hold promise for drug discovery efforts targeting various biological pathways .

Mecanismo De Acción

The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations :

Comparison with Diazepane Derivatives

Coleman et al. synthesized 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate , a diazepane derivative used in suvorexant production. The additional nitrogen atom in diazepanes enhances conformational flexibility compared to azepanes, impacting drug-binding affinity .

Physicochemical Properties

- Solubility : The benzyl group in 31696-09-0 increases hydrophobicity compared to tert-butyl or ethyl-substituted analogues, affecting solubility in polar solvents .

Actividad Biológica

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0) is a chemical compound featuring a seven-membered azepane ring with two carboxylate functional groups. Its molecular formula is C17H21NO5, and it has a molecular weight of approximately 319.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and as a pharmaceutical intermediate.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Azepane Ring: A seven-membered ring containing nitrogen, contributing to its biological activity.

- Carboxylate Groups: Two carboxylic acid ester functionalities enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor in various biochemical assays, influencing enzyme activity and metabolic pathways.

Potential Therapeutic Applications

This compound has shown promise in several areas:

- Autophagy Modulation: Recent studies have highlighted its potential role in modulating autophagy, a critical cellular process for maintaining homeostasis. Compounds structurally similar to this azepane have been observed to activate autophagic flux without inducing cytotoxicity in neuronal cells .

- Enzyme Interactions: The compound is utilized in studying enzyme interactions, potentially serving as a lead compound for the development of new therapeutics targeting specific enzymes involved in disease processes .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated that derivatives of the compound activated autophagy in neuronal models without significant cytotoxic effects. |

| Study B | Explored the inhibition of specific enzymes by the compound, indicating potential for drug development targeting metabolic disorders. |

| Study C | Investigated the compound's effects on lysosomal positioning and biogenesis in human induced pluripotent stem cell-derived neurons. |

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the Azepane Ring: Utilizing precursors such as ethyl diazoacetate.

- Functionalization: Introducing various functional groups through condensation reactions with amines or other nucleophiles.

- Purification: Employing techniques such as chromatography to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can identify critical variables, while response surface methodology optimizes yields . The ICReDD framework () integrates quantum chemical calculations to predict reaction pathways and narrow experimental conditions, reducing trial-and-error approaches .

Q. How should researchers characterize the compound’s stability under varying pH, temperature, and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, employ stress testing in buffered solutions (pH 1–13) with HPLC monitoring. Reference NIST protocols ( ) for standardized decomposition product analysis .

Q. What analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Combine 2D-NMR (e.g., - HSQC) to resolve stereochemical ambiguities in the azepane ring and ester groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular identity. For purity, use reverse-phase LC-MS with UV/Vis detection, referencing protocols for analogous esters () .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Tools like Gaussian or ORCA simulate transition states for acyl transfer or ring-opening reactions. The ICReDD framework () uses such data to design catalytic systems or predict byproducts .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for esterification or transesterification reactions involving this compound?

- Methodological Answer : Perform multivariate regression analysis to isolate variables (e.g., solvent polarity, catalyst type) causing discrepancies. Cross-validate findings using in situ IR spectroscopy to monitor reaction kinetics. Integrate computational reaction modeling () to reconcile experimental and theoretical data .

Q. What reactor designs are optimal for scaling up the synthesis while maintaining enantiomeric purity?

- Methodological Answer : Use continuous-flow reactors with immobilized enzymes or chiral catalysts to enhance stereocontrol. Refer to CRDC subclass RDF2050112 () for fundamentals on reactor design, including residence time distribution (RTD) modeling to minimize racemization .

Q. How can in silico toxicology models and in vitro assays evaluate the compound’s potential cytotoxicity?

- Methodological Answer : Employ QSAR models (e.g., TOPKAT, DEREK) to predict acute toxicity endpoints. Validate with HepG2 cell viability assays (MTT/WST-1) and Ames tests for mutagenicity. Reference Section 11 of safety data sheets () for hazard classification frameworks .

Q. What role do heterogeneous catalysts play in improving the selectivity of 5-oxoazepane functionalization?

- Methodological Answer : Test mesoporous silica-supported palladium catalysts to enhance regioselectivity during benzyl/ethyl group modifications. Apply surface-enhanced Raman spectroscopy (SERS) to study adsorption-desorption dynamics. For aqueous-phase reactions, leverage Lipshutz surfactants ( ) to stabilize intermediates .

Data Contradiction and Validation Strategies

- Case Study : If catalytic hydrogenation yields inconsistent benzyl group retention, use isotope labeling (/) to track hydrogenation pathways. Compare with DFT-predicted activation energies () to identify competing mechanisms .

- Validation : Cross-correlate NMR crystallography ( ) with computational geometry optimizations to confirm stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.